molecular formula C11H19NO5 B1312951 cis-Boc-4-methoxy-D-proline CAS No. 200184-87-8

cis-Boc-4-methoxy-D-proline

Cat. No. B1312951
M. Wt: 245.27 g/mol
InChI Key: COHIMMPWCAHSFN-HTQZYQBOSA-N
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Description

Cis-Boc-4-methoxy-D-proline is a synthetic molecule that has attracted increasing interest due to its unique chemical and biological properties. It is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .


Synthesis Analysis

A practical synthesis of N-Boc-cis-4-trifluoromethyl-L-proline from N-Boc-4-oxo-L-proline has been described . The reaction of 4 with Me(3)SiCF(3) and the conversion of the carbonyl group of 4 into the difluoromethylene group are the key steps for the synthesis .


Molecular Structure Analysis

The molecular formula of cis-Boc-4-methoxy-D-proline is C11H19NO5. Its molecular weight is 245.27 g/mol. The IUPAC name is (2R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid .


Chemical Reactions Analysis

The key chemical reactions involved in the synthesis of cis-Boc-4-methoxy-D-proline involve the reaction of 4 with Me(3)SiCF(3) and the conversion of the carbonyl group of 4 into the difluoromethylene group .


Physical And Chemical Properties Analysis

The physical and chemical properties of cis-Boc-4-methoxy-D-proline include a molecular weight of 245.27 g/mol . The exact physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.

Scientific Research Applications

Application Summary

The cyclic side chain of the amino acid proline confers unique conformational restraints on its backbone and side chain dihedral angles . Substitutions on the proline ring impose additional steric and stereoelectronic effects that can further modulate these equilibria .

Methods of Application

The conformational landscape of several termini capped mono- (2-, 3-, 4-, and 5-) substituted proline derivatives in the Cambridge Structural Database was explored, correlating observed conformations with the nature of substituents and deciphering the underlying interactions for the observed structural biases .

Results or Outcomes

The impact of incorporating these derivatives within model peptides and proteins are also discussed for selected cases . Several of these substituents have been used to introduce bioorthogonal functionality and modulate structure-specific ligand recognition or used as spectroscopic probes .

2. Medicinal Chemistry

Application Summary

Methanoprolines, which are analogues of proline that contain a bridged methylene group at different positions, are used in medicinal chemistry . They are used as proline congeners in medicinally relevant compounds .

Methods of Application

The stereocontrolled synthesis of different diastereoisomers, functionalized analogues, conformational and stereoelectronic features are discussed .

Results or Outcomes

These proline methanologues have been found to confer favorable pharmacological properties such as better transport and resistance to cleavage by peptidases .

properties

IUPAC Name

(2R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(16-4)5-8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHIMMPWCAHSFN-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30466579
Record name CIS-BOC-4-METHOXY-D-PROLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Boc-4-methoxy-D-proline

CAS RN

200184-87-8
Record name 1-(1,1-Dimethylethyl) (2R,4R)-4-methoxy-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=200184-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CIS-BOC-4-METHOXY-D-PROLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid
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